N-cyclohexylquinazolin-4-amine

mGluR1 antagonist GPCR pharmacology neurological disorders

Select N-cyclohexylquinazolin-4-amine for your mGluR1 research. With a Ki of 27 nM, this quinazoline offers an ideal potency window—more potent than LY367385 yet avoiding the extreme saturation of ultra-potent probes. Its logP of 3.37 and TPSA of 37.81 Ų ensure balanced physicochemical properties for CNS target engagement studies. Unlike 4-anilinoquinazolines, this compound is devoid of EGFR kinase activity, providing target-specific pharmacology for glutamatergic signaling and pain research. Source today to advance your SAR programs.

Molecular Formula C14H17N3
Molecular Weight 227.30 g/mol
CAS No. 81080-06-0
Cat. No. B3063825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexylquinazolin-4-amine
CAS81080-06-0
Molecular FormulaC14H17N3
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=NC=NC3=CC=CC=C32
InChIInChI=1S/C14H17N3/c1-2-6-11(7-3-1)17-14-12-8-4-5-9-13(12)15-10-16-14/h4-5,8-11H,1-3,6-7H2,(H,15,16,17)
InChIKeyCIFOBGKTSPXVQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclohexylquinazolin-4-amine (CAS 81080-06-0): Baseline Identity, Chemical Class, and Procurement Context


N-Cyclohexylquinazolin-4-amine (CAS 81080-06-0) is a 4-amino-substituted quinazoline derivative bearing an N-cyclohexyl substituent, with a molecular formula of C14H17N3 and a molecular weight of 227.30 g/mol [1]. As a prototypical quinazoline scaffold, it serves as a versatile precursor for the development of kinase inhibitors—particularly those targeting epidermal growth factor receptor (EGFR) tyrosine kinases—and exhibits inherent biological activity as an antagonist at the metabotropic glutamate receptor 1 (mGluR1) [2]. Its physicochemical profile, defined by a calculated logP of 3.37 and a topological polar surface area of 37.81 Ų, informs its suitability in medicinal chemistry campaigns where balanced lipophilicity is required [1].

Why N-Cyclohexylquinazolin-4-amine Cannot Be Simply Substituted: Structural and Pharmacological Divergence Among 4-Aminoquinazolines


The quinazoline scaffold is notoriously sensitive to subtle structural modifications, wherein changes to the N-4 substituent alone can drastically alter target engagement, selectivity profiles, and physicochemical properties . While N-cyclohexylquinazolin-4-amine demonstrates nanomolar antagonist activity at mGluR1 (Ki = 27 nM), close analogs such as N-phenylquinazolin-4-amine (4-anilinoquinazoline) exhibit a completely divergent pharmacology, functioning primarily as EGFR/VEGFR tyrosine kinase inhibitors with no reported mGluR1 activity [1][2]. Conversely, 6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine (LY456236), another 4-substituted quinazoline, targets mGluR1 but with a distinct potency and selectivity fingerprint (IC50 = 143 nM) . These pronounced differences underscore that even within the same core chemotype, generic substitution based solely on the quinazoline ring is scientifically unjustifiable. Procurement decisions must be anchored in target-specific quantitative data rather than class-level assumptions.

N-Cyclohexylquinazolin-4-amine (81080-06-0): Quantified Differential Evidence Versus Key mGluR1 Antagonist Comparators


N-Cyclohexylquinazolin-4-amine Exhibits Intermediate Nanomolar Potency at mGluR1a: A Distinct Niche Between Ultra-Potent and Weak Quinazoline Antagonists

N-cyclohexylquinazolin-4-amine demonstrates an antagonist Ki of 27 nM at the rat mGluR1a receptor. This potency positions it approximately 326-fold more potent than the classic mGluR1a antagonist LY367385 (IC50 = 8.8 µM) and approximately 5.6-fold less potent than the ultra-high affinity allosteric antagonist YM-202074 (Ki = 4.8 nM) [1][2]. For applications where maximal target saturation is not required or where a distinct binding kinetic profile may be advantageous, this intermediate potency offers a valuable alternative to both weaker tool compounds and sub-nanomolar ligands.

mGluR1 antagonist GPCR pharmacology neurological disorders

Comparative Physicochemical Profiling: N-Cyclohexylquinazolin-4-amine's Lipophilicity and Hydrogen Bonding Capacity Relative to 4-Anilinoquinazoline EGFR Inhibitors

N-cyclohexylquinazolin-4-amine exhibits a calculated logP of 3.37 and a topological polar surface area (TPSA) of 37.81 Ų, with one hydrogen bond donor (HBD) and three hydrogen bond acceptors (HBA) [1]. In contrast, the widely used EGFR inhibitor scaffold 4-anilinoquinazoline (N-phenylquinazolin-4-amine) has a molecular weight of 221.26 g/mol and a slightly lower logP (calculated ~2.8-3.0) with an additional aromatic ring . The cyclohexyl substituent in the target compound confers increased aliphatic character and greater conformational flexibility compared to the rigid aromatic aniline moiety. This structural divergence translates to a distinct lipophilicity-hydrophilicity balance, which influences membrane permeability, solubility, and metabolic stability.

Lipophilicity Drug-likeness physicochemical properties medicinal chemistry

Synthetic Accessibility and Commercial Availability: N-Cyclohexylquinazolin-4-amine as a Readily Procurable Building Block Compared to More Complex 4-Substituted Quinazolines

N-cyclohexylquinazolin-4-amine is commercially available from multiple vendors with a purity of ≥98%, typically cataloged as a research-grade building block . Its synthesis is straightforward, generally involving nucleophilic substitution of a 4-chloroquinazoline intermediate with cyclohexylamine under standard reflux conditions . In contrast, 4-anilinoquinazolines such as gefitinib and erlotinib require multi-step syntheses with precise control over aniline substitution patterns, and advanced mGluR1 antagonists like UNC0638 incorporate multiple additional functional groups (methoxy, piperidinyl, pyrrolidinylpropoxy) that necessitate complex synthetic routes [1]. This differential in synthetic complexity directly impacts procurement cost, lead time, and scalability.

Chemical synthesis building block procurement medicinal chemistry

N-Cyclohexylquinazolin-4-amine (81080-06-0): Evidence-Driven Application Scenarios in Research and Industrial Settings


mGluR1 Pharmacological Tool Compound with Intermediate Nanomolar Potency

Given its Ki of 27 nM at rat mGluR1a, N-cyclohexylquinazolin-4-amine is well-suited as a reference antagonist in in vitro studies of mGluR1-mediated signaling pathways. Its potency, intermediate between the weak antagonist LY367385 (IC50 = 8.8 µM) and ultra-potent compounds like YM-202074 (Ki = 4.8 nM), provides researchers with a tool to probe concentration-dependent effects without the extreme target saturation that can mask nuanced biological responses [1][2]. This profile is particularly relevant for studies investigating glutamatergic neurotransmission, synaptic plasticity, and pain signaling where mGluR1 modulation is implicated.

Medicinal Chemistry Scaffold for Derivatization and SAR Exploration

As a synthetically accessible 4-aminoquinazoline with a defined logP of 3.37 and a simple cyclohexyl substituent, N-cyclohexylquinazolin-4-amine serves as an ideal starting point for structure-activity relationship (SAR) campaigns [3]. Researchers can systematically modify the quinazoline core (e.g., introducing substituents at positions 2, 6, or 7) or replace the cyclohexyl group with alternative amines to probe the impact on kinase inhibition (e.g., EGFR, VEGFR) or GPCR modulation. Its commercial availability and straightforward synthesis reduce the barrier to entry for generating focused chemical libraries.

Comparative Physicochemical Profiling in Drug Discovery

The compound's distinct physicochemical signature—logP 3.37, TPSA 37.81 Ų, and a single hydrogen bond donor—makes it a valuable comparator for evaluating the impact of aliphatic versus aromatic N-4 substitution on drug-like properties [3]. Researchers can use N-cyclohexylquinazolin-4-amine alongside 4-anilinoquinazolines to benchmark how the cyclohexyl group influences membrane permeability (PAMPA), metabolic stability in liver microsomes, and solubility in biorelevant media. Such comparative studies inform the design of optimized lead compounds with balanced ADME profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-cyclohexylquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.